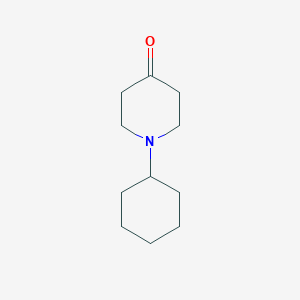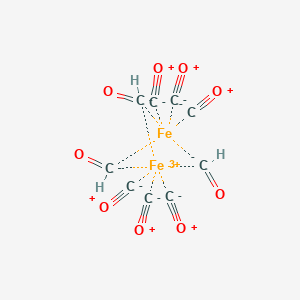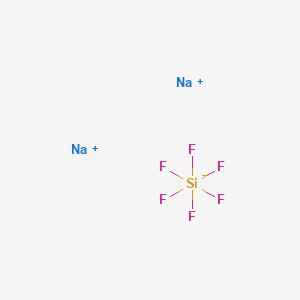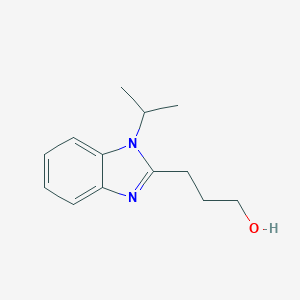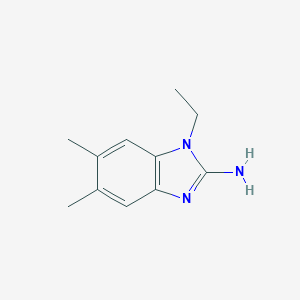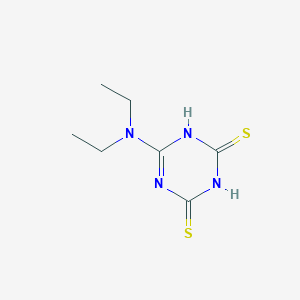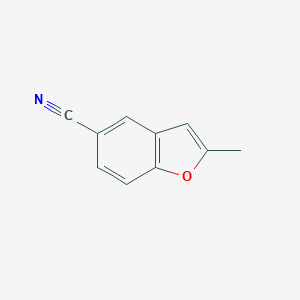
2-Methyl-4-phenylpentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-phenylpentane, also known as isohexane, is a branched-chain hydrocarbon that belongs to the alkane family. It is a colorless liquid with a boiling point of 60-62°C and a molecular weight of 142.28 g/mol. Isohexane is commonly used as a solvent in various industries, including pharmaceuticals, paints, and coatings.
Aplicaciones Científicas De Investigación
Isohexane is widely used as a solvent in scientific research. It is commonly used in gas chromatography as a mobile phase for the separation of nonpolar compounds. It is also used as a solvent for the extraction of lipids and other nonpolar compounds from biological samples. Isohexane is also used as a reference standard in the analysis of petroleum products.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-phenylpentane is not well understood. However, it is believed to act as a nonpolar solvent, dissolving nonpolar compounds such as lipids and other hydrophobic molecules.
Efectos Bioquímicos Y Fisiológicos
Isohexane is not known to have any significant biochemical or physiological effects. It is considered to be a relatively inert substance that does not interact with biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Isohexane has several advantages as a solvent in lab experiments. It is nonpolar and has a low boiling point, making it ideal for the extraction of nonpolar compounds. It is also relatively inexpensive and widely available. However, 2-Methyl-4-phenylpentane has some limitations. It is flammable and requires special handling and storage. It is also not suitable for the extraction of polar compounds.
Direcciones Futuras
There are several areas of future research for 2-Methyl-4-phenylpentane. One area is the development of new methods for the synthesis of 2-Methyl-4-phenylpentane that are more efficient and environmentally friendly. Another area is the investigation of the potential biological effects of 2-Methyl-4-phenylpentane. While it is considered to be relatively inert, there may be some as-yet-unknown effects on biological systems. Finally, there is a need for the development of new solvents that are more sustainable and less hazardous than 2-Methyl-4-phenylpentane.
Métodos De Síntesis
Isohexane can be synthesized through the catalytic cracking of petroleum. The process involves heating the petroleum to a high temperature and pressure in the presence of a catalyst. The resulting mixture is then distilled to obtain 2-Methyl-4-phenylpentane. Another method of synthesis involves the hydrogenation of 2-methyl-4-phenyl-1-propene, which is obtained from the reaction of 2-methyl-4-phenyl-1,3-butadiene with hydrogen gas in the presence of a catalyst.
Propiedades
IUPAC Name |
4-methylpentan-2-ylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18/c1-10(2)9-11(3)12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUAHKQOJAFLQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20880720 |
Source


|
| Record name | benzene, (1,3-dimethylbutyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20880720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-phenylpentane | |
CAS RN |
19219-84-2 |
Source


|
| Record name | benzene, (1,3-dimethylbutyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20880720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

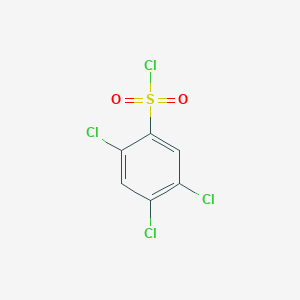
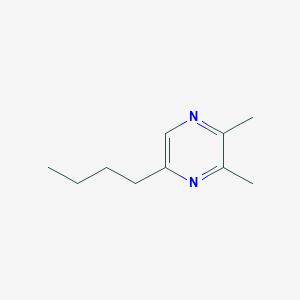
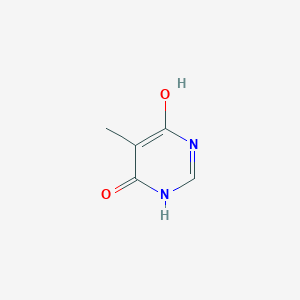
![2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate](/img/structure/B91936.png)
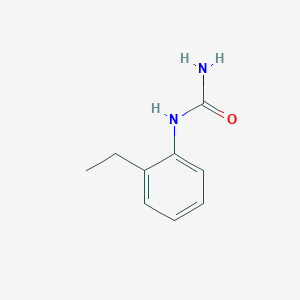
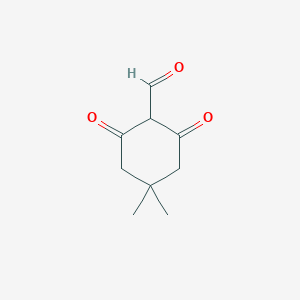
![1-[3,5-Bis(trifluoromethyl)phenyl]piperazine](/img/structure/B91941.png)
